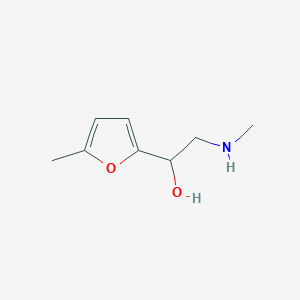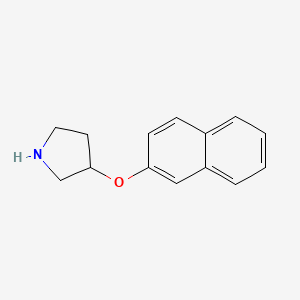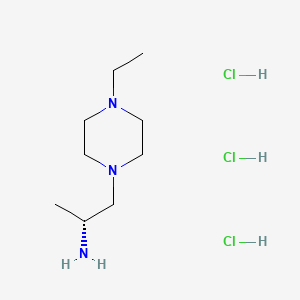
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethylpiperazine moiety attached to a propan-2-amine backbone, and it is commonly used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride typically involves the reaction of 4-ethylpiperazine with a suitable propan-2-amine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its trihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine trihydrochloride
- (2R)-1-(4-phenylpiperazin-1-yl)propan-2-amine trihydrochloride
- (2R)-1-(4-isopropylpiperazin-1-yl)propan-2-amine trihydrochloride
Uniqueness
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride stands out due to its specific ethylpiperazine moiety, which imparts unique chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C9H24Cl3N3 |
|---|---|
Molecular Weight |
280.7 g/mol |
IUPAC Name |
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine;trihydrochloride |
InChI |
InChI=1S/C9H21N3.3ClH/c1-3-11-4-6-12(7-5-11)8-9(2)10;;;/h9H,3-8,10H2,1-2H3;3*1H/t9-;;;/m1.../s1 |
InChI Key |
CHRDHSSPFFLBGB-NRYJBHHQSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C[C@@H](C)N.Cl.Cl.Cl |
Canonical SMILES |
CCN1CCN(CC1)CC(C)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



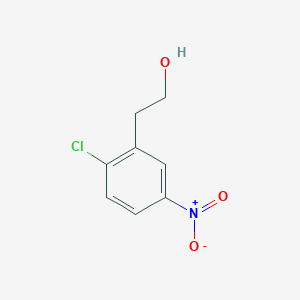

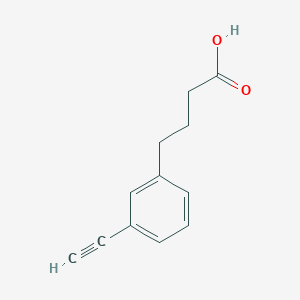

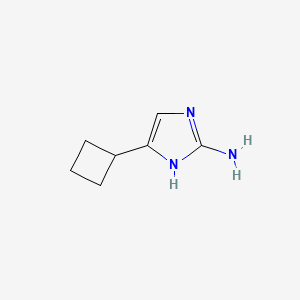

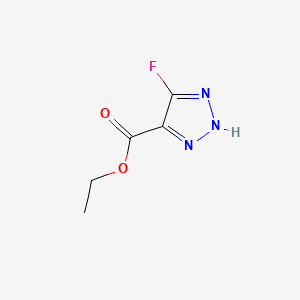
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)


